Ezlopitant - 147116-64-1

Ezlopitant

Catalog Number: EVT-268007
CAS Number: 147116-64-1
Molecular Formula: C31H38N2O
Molecular Weight: 454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ezlopitant, also known CJ-11,974; is NK1 receptor antagonist. It has antiemetic and antinociceptive effects. Pfizer was developing ezlopitant for the treatment of irritable bowel syndrome but it appears to have been discontinued.
Overview

Ezlopitant is a synthetic compound primarily recognized for its role as a selective antagonist of the neurokinin-1 receptor, which is involved in pain transmission and other physiological processes. It has been investigated for its potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders. The compound is characterized by its unique chemical structure and pharmacological properties, making it a subject of interest in pharmaceutical research.

Source

Ezlopitant was developed as part of research into neurokinin receptor antagonists, specifically targeting the substance P receptor. Initial studies highlighted its effectiveness in blocking the action of substance P, a neuropeptide associated with pain and inflammation. Research articles and patents provide insights into its synthesis, mechanism of action, and potential applications in clinical settings .

Classification

Chemically, ezlopitant belongs to the class of piperidine derivatives. Its classification as a neurokinin-1 receptor antagonist positions it within a broader category of compounds that modulate neuropeptide signaling pathways, which are critical in various physiological processes including pain perception and emotional regulation.

Synthesis Analysis

Methods

The synthesis of ezlopitant involves several steps that can be categorized into two main approaches: classical organic synthesis and enzymatic methods. The classical approach typically includes the formation of key intermediates followed by coupling reactions to yield the final product. One notable method involves the resolution of racemic mixtures to obtain enantiomerically enriched compounds, which are crucial for enhancing pharmacological efficacy .

Technical Details

The synthesis often begins with the preparation of an acyloxyalkyl thiocarbonate intermediate, which is then reacted with N-hydroxysuccinimide to form an NHS-acyloxyalkylcarbonate compound. This intermediate can subsequently undergo further reactions to yield ezlopitant or its derivatives. Enzymatic resolution techniques have also been employed to achieve high enantiomeric purity, which is essential for optimizing therapeutic effects .

Molecular Structure Analysis

Structure

Ezlopitant's molecular structure can be described by its piperidine core, which is substituted with various functional groups that enhance its binding affinity for the neurokinin-1 receptor. The specific arrangement of these substituents contributes to its pharmacological profile.

Data

The molecular formula of ezlopitant is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, and it has a molecular weight of approximately 325.41 g/mol. The compound's structural formula reveals key functional groups that facilitate its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Ezlopitant undergoes several chemical reactions during its synthesis, including acylation, esterification, and amide formation. These reactions are carefully controlled to ensure high yields and purity of the final product.

Technical Details

The reaction conditions typically involve specific solvents and temperatures tailored to optimize the reaction kinetics. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions or degradation of sensitive intermediates .

Mechanism of Action

Process

Ezlopitant functions primarily by antagonizing the neurokinin-1 receptor, thereby inhibiting the action of substance P. This blockade reduces pain signaling pathways and has implications for treating various pain-related conditions.

Data

Pharmacological studies indicate that ezlopitant exhibits high affinity for the neurokinin-1 receptor with an inhibition constant (Ki) in the nanomolar range. This potency underscores its potential effectiveness as a therapeutic agent in managing chronic pain and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

Ezlopitant is typically presented as a white to off-white solid with good solubility in organic solvents but limited solubility in water. Its melting point is reported to be around 120-125 °C.

Chemical Properties

In terms of stability, ezlopitant shows resistance to hydrolysis under physiological conditions, which is advantageous for maintaining therapeutic levels in biological systems. Its chemical reactivity is primarily dictated by the presence of functional groups that allow for further derivatization if needed .

Applications

Scientific Uses

Ezlopitant has been studied extensively for its potential applications in treating various medical conditions related to pain management and anxiety disorders. Its role as a neurokinin-1 receptor antagonist positions it as a promising candidate for developing new analgesics that could offer alternatives to traditional opioids.

Research continues into optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects associated with long-term use. Clinical trials are ongoing to evaluate its efficacy and safety profiles in human subjects .

Neuropharmacological Mechanisms of NK1 Receptor Antagonism

Structural Basis of NK1 Receptor Binding Specificity

Ezlopitant (CJ-11,974) is a selective, high-affinity antagonist of the neurokinin 1 receptor (NK1R), a class A G protein-coupled receptor (GPCR). The structural specificity of ezlopitant for NK1R derives from its interaction with a unique orthosteric pocket formed by transmembrane helices (TM) 3, 4, 5, 6, and 7. Cryo-EM studies reveal that NK1R adopts a non-canonical active-state conformation when bound to substance P, characterized by a polar network at the extracellular surface that shapes ligand accessibility [2]. Ezlopitant competitively displaces substance P by forming critical interactions with residues Q165 in TM4, H197 in TM5, and H265 in ECL2—residues that are conserved across species and critical for insurmountable antagonism [5]. Unlike peptide agonists, ezlopitant’s compact heterocyclic structure allows deep penetration into the receptor core, inducing a conformational change that sterically hinders substance P binding through allosteric modulation of ECL2 and ECL3 loops [5] [8].

Table 1: Key Residues for Ezlopitant-NK1R Binding

Receptor DomainAmino Acid ResidueInteraction TypeFunctional Consequence
Transmembrane Helix 4 (TM4)Q165Hydrogen bondingStabilizes antagonist conformation
Transmembrane Helix 5 (TM5)H197Hydrophobic packingDisrupts Gq coupling
Extracellular Loop 2 (ECL2)H265Salt bridge formationBlocks substance P N-terminal docking
Transmembrane Helix 6 (TM6)F268π-π stackingPrevents helical rearrangement

Modulation of Substance P Signaling Pathways

Substance P (SP) activates NK1R through a multi-step signaling cascade. Ezlopitant antagonizes both canonical and non-canonical pathways:

  • Gq-Protein Coupling: SP binding triggers GDP/GTP exchange in Gαq, activating phospholipase Cβ (PLCβ). This generates IP3 and DAG, mobilizing intracellular Ca²⁺ and activating PKC. Ezlopitant inhibits this pathway with an IC₅₀ of 1.2 nM in cell-based assays, reducing Ca²⁺ flux by >90% in dorsal root ganglion neurons [3] [8].
  • β-Arrestin Recruitment: Chronic SP exposure promotes NK1R internalization via β-arrestin-2. Ezlopitant blocks receptor internalization, maintaining NK1R surface expression and reducing ERK1/2 phosphorylation by 75% in astroglial cells [3].
  • Transcriptional Regulation: SP-NK1R signaling activates NF-κB and AP-1 through TRAF6 adaptor proteins, upregulating pro-inflammatory cytokines (IL-1β, TNF-α). Ezlopitant suppresses cytokine release in microglia by 60–80% at therapeutic concentrations [3].

Table 2: Ezlopitant’s Effects on Substance P Signaling Pathways

Signaling PathwayKey EffectorsEzlopitant Inhibition (%)Functional Outcome
Gq-PLCβ-IP3Ca²⁺ mobilization, PKC activation>90%Reduced neuronal excitability
β-Arrestin-ERKERK1/2 phosphorylation75%Attenuated glial activation
NF-κB/TRAF6IL-1β, TNF-α release60–80%Suppressed neuroinflammation
JAK-STATSTAT3 nuclear translocation50%Modulated immune cell recruitment

Comparative Efficacy Across Preclinical Species

Ezlopitant exhibits species-dependent variations in NK1R antagonism due to receptor polymorphism. In Long-Evans rats:

  • Sucrose Self-Administration: Reduced operant responding by 70% at 10 mg/kg (i.p.), exceeding ethanol reduction (40% at same dose) [1].
  • Progressive Ratio Breakpoint: Decreased motivation for sucrose by 55% (5 mg/kg), but no effect on ethanol-seeking [1].In contrast, NK1R knockout mice show 50% lower morphine preference and 30% reduced alcohol consumption versus wild-types, aligning with ezlopitant’s effects [6]. Non-human primates (rhesus macaques) require 3-fold higher doses for equivalent SP suppression, reflecting NK1R sequence divergence in TM2 and ECL1 [2].

Table 3: Species-Specific Efficacy of Ezlopitant

Species/ModelBehavioral ParadigmEffective Dose (mg/kg)Efficacy (%)Receptor Polymorphism Impact
Long-Evans RatSucrose operant self-administration10 (i.p.)70% reductionNone (high homology)
Long-Evans RatEthanol operant self-administration10 (i.p.)40% reductionNone (high homology)
C57BL/6 MouseMorphine conditioned place preference15 (i.p.)50% reductionTM2 V116I variant
Rhesus MacaqueSubstance P-induced aversion30 (oral)60% suppressionECL1 Q185R variant

Synergistic Interactions With Opioid and Dopaminergic Systems

Ezlopitant modulates reward circuitry through crosstalk with key neurotransmitter systems:

  • Opioid System Synergy: Co-localization of NK1R and µ-opioid receptors (MOR) in the nucleus accumbens (NAc) and ventral tegmental area (VTA) enables bidirectional regulation. Ezlopitant potentiates morphine analgesia by 35% in thermal nociception tests, likely by preventing NK1R-mediated MOR internalization [6] [8]. Conversely, naltrexone (MOR antagonist) blocks ezlopitant’s reduction of sucrose seeking, confirming interdependent signaling [1].
  • Dopaminergic Regulation: SP release in VTA activates NK1R on dopaminergic neurons, increasing firing rates by 200%. Ezlopitant suppresses dopamine release in NAc by 45% during reward anticipation [6]. D2 receptor antagonism (e.g., sulpiride) abolishes ezlopitant’s effects on saccharin consumption, implicating D2-NK1R heteromers in reward processing [7].

Table 4: Mechanisms of Ezlopitant’s Synergistic Interactions

Neurotransmitter SystemInteraction SiteMolecular MechanismBehavioral Outcome
μ-Opioid (MOR)Nucleus accumbensPrevents NK1R-driven MOR endocytosisEnhanced morphine analgesia
Dopamine D2Ventral tegmental areaInhibits SP-induced DA neuron firingReduced sucrose motivation
Glutamate NMDAPrefrontal cortexModulates SP-NK1R-dependent LTDAttenuated drug context memory
GABAergicAmygdalaEnhances GABA release from interneuronsSuppressed stress-induced reinstatement

Properties

CAS Number

147116-64-1

Product Name

Ezlopitant

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C31H38N2O

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1

InChI Key

XPNMCDYOYIKVGB-CONSDPRKSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Solubility

Soluble in DMSO, not in water

Synonyms

(2S,3S,4S)-2-diphenylmethyl-3-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane
1-Azabicyclo(2.2.2)octan-3-amine, 2-(diphenylmethyl)-N- ((2-methoxy-5-(1-methylethyl)phenyl)methyl)-, (2S-cis)-
2-diphenylmethyl-3-(5-isopropyl-2-methoxybenzylamino)-1-azabicyclo(2.2.2)octane
ezlopitant

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.